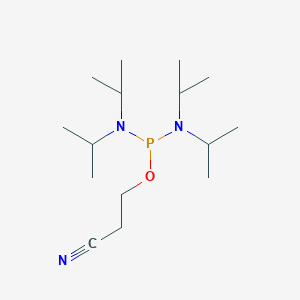
p-Aminophenyldichloroarsine Hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of p-Aminophenyldichloroarsine Hydrochloride involves complex chemical reactions, highlighting the compound's specificity for spatially close thiols, with which it forms stable complexes. This specificity is utilized in its interaction with nicotinic acetylcholine receptors in the brain, showcasing its unique chemical reactivity and potential for targeted chemical interactions (Aplin & Wonnacott, 1994).
Molecular Structure Analysis
Detailed molecular structure analysis reveals the intricate arrangements and bonding patterns within p-Aminophenyldichloroarsine Hydrochloride. Studies on related compounds, such as poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene], provide insights into the structural characteristics that define its chemical behavior and reactivity (Amin et al., 2017).
Chemical Reactions and Properties
This compound's reactivity with thiols and its ability to form stable complexes underpin its unique chemical properties. The interaction with [3H]cytisine binding sites in rat brain membranes highlights its potential for specific biological interactions, emphasizing the role of its chemical structure in defining its reactivity and interactions with biological molecules (Aplin & Wonnacott, 1994).
Physical Properties Analysis
The physical properties of p-Aminophenyldichloroarsine Hydrochloride, including its solubility, melting point, and stability, are critical for understanding its behavior in various environments. Although specific data on these properties were not directly found in the papers reviewed, related compounds' analyses provide a basis for inferring its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and interaction mechanisms with biological molecules, define p-Aminophenyldichloroarsine Hydrochloride's utility and potential applications in chemical and biological research. The ability to form stable complexes with thiols and interact with nicotinic acetylcholine receptors offers insight into its chemical behavior and potential applications beyond the scope of this analysis (Aplin & Wonnacott, 1994).
Aplicaciones Científicas De Investigación
Interaction with Neuronal Nicotinic Receptors : p-Aminophenyldichloroarsine (APA) has been shown to interact effectively with neuronal nicotinic receptors. This interaction leads to a reduction in binding sites and can cause neuronal dysfunction (Aplin & Wonnacott, 1994).
Interaction with Glutathione in Red Blood Cells : Phenyldichloroarsine forms a 1:2 adduct with intracellular glutathione in red blood cells. This reaction is significant for understanding its stereochemistry, stability, and reactivity (Dill et al., 1987).
Catalysis in Histochemical Detection : Hydrochloric acid is used to catalyze the formaldehyde condensation reaction, which is crucial for the sensitive histochemical detection of tryptamine and 3-hydroxylated phenylethylamines. This has potential applications in drug discovery (Björklund & Stenevi, 1970).
Synthesis and Degradation of Biomedical Materials : An efficient synthesis and hydrolytic degradation study of Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) has been conducted, highlighting its potential for biomedical applications due to its rapid degradation in acidic and basic media (Amin et al., 2017).
Oxidation Reactions in Drug Synthesis : The oxidation reaction of phenylpropanolamine hydrochloride with sodium N-chlorotbezenesulfonamide in acid medium catalyzed by Ru (III) has been studied. The main oxidation products include benzaldehyde and acetaldehyde (Mohana & Prasad, 2008).
Safety And Hazards
While specific safety and hazard information for p-Aminophenyldichloroarsine Hydrochloride was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures.
Direcciones Futuras
The search results did not provide specific information on the future directions of research or applications for p-Aminophenyldichloroarsine Hydrochloride. However, given its role in proteomics research1, it’s likely that future studies will continue to explore its potential applications in this field.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
Propiedades
IUPAC Name |
4-dichloroarsanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsCl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968984 | |
| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Aminophenyldichloroarsine Hydrochloride | |
CAS RN |
5410-78-6 | |
| Record name | Arsine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)





![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)





